molecular formula C16H9ClN2O4 B3935369 5-chloro-8-quinolinyl 4-nitrobenzoate

5-chloro-8-quinolinyl 4-nitrobenzoate

Cat. No.: B3935369
M. Wt: 328.70 g/mol
InChI Key: OVBWESHFUJDHCD-UHFFFAOYSA-N
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Description

5-Chloro-8-quinolinyl 4-nitrobenzoate is a quinoline-based ester derivative characterized by a nitrobenzoate group at the 8-position and a chlorine substituent at the 5-position of the quinoline ring. Quinoline derivatives are widely studied for their antimicrobial activity, hydrolytic behavior, and utility as intermediates in synthesizing bioactive molecules . The nitrobenzoate moiety likely enhances electron-withdrawing properties, influencing reactivity and stability compared to other esters or free hydroxyquinoline forms.

Properties

IUPAC Name

(5-chloroquinolin-8-yl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O4/c17-13-7-8-14(15-12(13)2-1-9-18-15)23-16(20)10-3-5-11(6-4-10)19(21)22/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBWESHFUJDHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural features, properties, and applications of 5-chloro-8-quinolinyl 4-nitrobenzoate and related compounds:

Compound Name Substituents/Modifications Key Properties/Applications Reference
This compound 5-Cl, 8-O(4-nitrobenzoyl) Hypothesized use as a hydrolyzable prodrug or polymer precursor; nitro group may enhance stability N/A
5-Chloro-8-hydroxyquinoline (HQ) 5-Cl, 8-OH Released via hydrolysis of esters; antimicrobial activity (MIC: 2–8 µg/mL against Gram-positive bacteria)
5-(Chloromethyl)quinolin-8-yl acetate 5-CH2Cl, 8-OAc Intermediate in coordination chemistry; hydrolytic stability under basic conditions
4-Amino-5-chloro-8-methyl-2-propylquinoline 4-NH2, 5-Cl, 8-CH3, 2-C3H7 Safety data highlights acute toxicity (requires protective handling)
4-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid 5-Cl, 8-OCH3, 4-NH-C6H4COOH Pharmaceutical intermediate; benzoic acid group enhances solubility

Hydrolysis Behavior and Stability

  • This compound: Expected to undergo ester hydrolysis to release 5-chloro-8-hydroxyquinoline (HQ) and 4-nitrobenzoic acid. Hydrolysis kinetics may depend on pH and steric effects from the nitro group .
  • Copolymers with 5-chloro-8-quinolinyl acrylate (AQ): Hydrolysis follows pseudo-first-order kinetics; lower AQ content in acrylamide copolymers accelerates HQ release (t1/2 reduced by ~40% at 1 mol% AQ vs. 2 mol%) .
  • 5-(Chloromethyl)quinolin-8-yl acetate: Stable under acidic conditions but hydrolyzes in basic environments, suggesting ester group sensitivity to nucleophilic attack .

Key Findings and Implications

Substituent Effects :

  • Electron-withdrawing groups (e.g., nitro in 4-nitrobenzoate) enhance hydrolytic stability but may reduce bioavailability.
  • Hydrophilic modifications (e.g., acrylamide copolymers, carboxylic acids) improve solubility for therapeutic use .

Antimicrobial Potential: Ester derivatives like this compound may act as prodrugs, releasing HQ upon hydrolysis for sustained antimicrobial action .

Safety Considerations: Alkyl and amino substituents (e.g., 4-Amino-5-chloro-8-methyl-2-propylquinoline) correlate with higher toxicity, necessitating careful handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-chloro-8-quinolinyl 4-nitrobenzoate
Reactant of Route 2
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5-chloro-8-quinolinyl 4-nitrobenzoate

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